

An In-depth Technical Guide to (-)-2-Chlorooctane

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Compound of Interest

Compound Name: (-)-2-Chlorooctane

Cat. No.: B12771515

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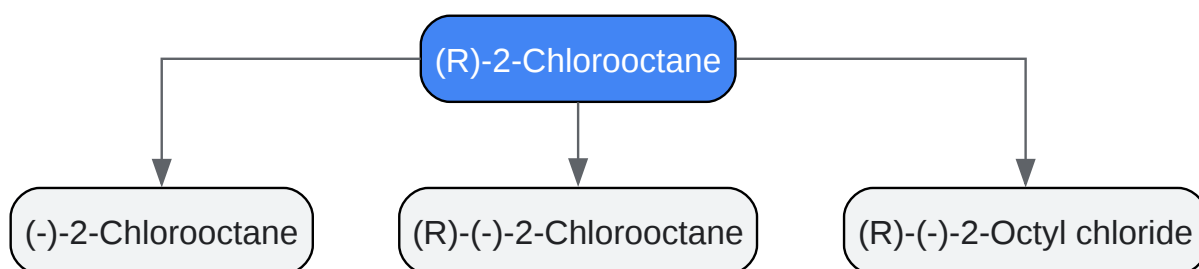
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(-)-2-Chlorooctane**, including its precise chemical identification, physical and chemical properties, and a detailed experimental protocol for its stereospecific synthesis. This information is intended to support research and development activities where this chiral molecule is of interest.

IUPAC Name and Synonyms

The stereochemistry of **(-)-2-Chlorooctane** is designated as (R) according to the Cahn-Ingold-Prelog priority rules. Therefore, the official IUPAC name is (R)-2-chlorooctane.

This compound is also known by several synonyms, which are often encountered in chemical literature and commercial listings. The relationship between the IUPAC name and its common synonyms is illustrated in the diagram below.



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Caption: Relationship between the IUPAC name and common synonyms for **(-)-2-Chlorooctane**.

Commonly used synonyms for (R)-2-chlorooctane include:

- **(-)-2-Chlorooctane**[\[1\]](#)
- **(R)-(-)-2-Chlorooctane**[\[1\]](#)
- **(R)-(-)-2-Octyl chloride**[\[1\]](#)
- A more general, non-stereospecific synonym is 2-Octyl chloride.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Another general synonym is 1-Methylheptyl chloride.[\[2\]](#)[\[4\]](#)

Physicochemical Properties

A summary of key quantitative data for 2-chlorooctane (racemic mixture, unless otherwise specified) is presented in the table below. These properties are crucial for designing experimental setups, purification procedures, and for computational modeling.

Property	Value
Molecular Formula	C ₈ H ₁₇ Cl
Molecular Weight	148.67 g/mol [2]
Density	0.8658 g/cm ³
Boiling Point	171.9 °C [5]
Melting Point	-41.9 °C (estimate) [5]
Refractive Index	1.4273 [5]
Vapor Pressure	1.69 mmHg at 25 °C [5]

Stereospecific Synthesis of (R)-(-)-2-Chlorooctane

The synthesis of enantiomerically pure (R)-(-)-**2-chlorooctane** requires a stereospecific method that controls the configuration at the chiral center. A reliable method involves the nucleophilic substitution of (S)-(+)-2-octanol with inversion of configuration.

Experimental Protocol: Chlorination of (S)-(+)-2-Octanol

This protocol is adapted from a method described for the synthesis of the (S)-(+) enantiomer from the (R)-(-) alcohol, which proceeds with an inversion of configuration via an SN2-like mechanism. To obtain (R)-(-)-**2-chlorooctane**, the starting material must be (S)-(+)-2-octanol.

Objective: To synthesize (R)-(-)-**2-chlorooctane** from (S)-(+)-2-octanol using trimethylsilyl chloride (TMSCl) and a catalytic amount of bismuth(III) chloride (BiCl₃).

Reaction Scheme:

Caption: Reaction scheme for the synthesis of (R)-(-)-**2-Chlorooctane**.

Materials:

- (S)-(+)-2-octanol
- Trimethylsilyl chloride (TMSCl)
- Bismuth(III) chloride (BiCl₃)
- Anhydrous solvent (e.g., dichloromethane or acetonitrile)
- Inert gas (e.g., argon or nitrogen)
- Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
- Quenching solution (e.g., saturated sodium bicarbonate solution)
- Drying agent (e.g., anhydrous magnesium sulfate)
- Apparatus for purification (e.g., distillation setup or flash chromatography system)

Procedure:

- **Reaction Setup:** In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve (S)-(+)-2-octanol in the anhydrous solvent.
- **Addition of Catalyst:** Add a catalytic amount of bismuth(III) chloride (BiCl_3) to the solution.
- **Addition of Chlorinating Agent:** Slowly add trimethylsilyl chloride (TMSCl) to the stirred solution at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a stable temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the starting material is consumed.
- **Work-up:** Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by distillation or flash column chromatography to yield pure (R)-(-)-2-chlorooctane.

Expected Outcome: This stereospecific synthesis is expected to yield (R)-(-)-2-chlorooctane with a high enantiomeric excess due to the $\text{S}_{\text{N}}2$ -like mechanism that inverts the stereochemistry at the chiral center.

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